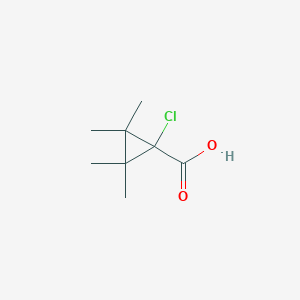
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C8H13ClO2. This compound features a cyclopropane ring substituted with chlorine and carboxylic acid groups, making it a unique and interesting molecule for various chemical studies and applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and carboxylation reactions. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane with chlorine gas under controlled conditions to introduce the chlorine atom. Subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure high-quality product output .
化学反応の分析
Types of Reactions: 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Ammonia (NH3)
Major Products Formed:
Oxidation: Ketones, Aldehydes
Reduction: Alcohols, Alkanes
Substitution: Various substituted cyclopropane derivatives
科学的研究の応用
1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The chlorine and carboxylic acid groups play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
類似化合物との比較
- 2-Chloro-1,1,1-trimethoxyethane
- 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxamide
Comparison: 1-Chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties compared to similar compounds. For instance, the presence of the carboxylic acid group makes it more reactive in certain chemical reactions compared to its amide counterpart .
特性
分子式 |
C8H13ClO2 |
|---|---|
分子量 |
176.64 g/mol |
IUPAC名 |
1-chloro-2,2,3,3-tetramethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13ClO2/c1-6(2)7(3,4)8(6,9)5(10)11/h1-4H3,(H,10,11) |
InChIキー |
PBWFVFFMRVBKGU-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(C(=O)O)Cl)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
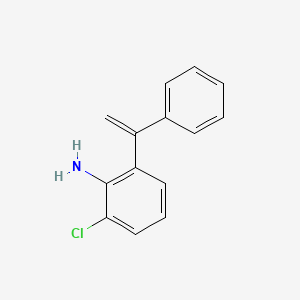
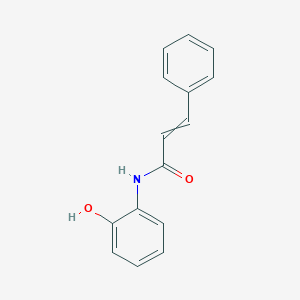
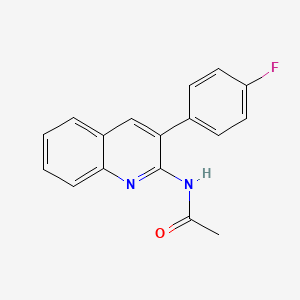
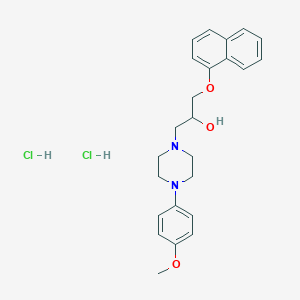

![5-(p-Tolyl)benzo[b]thiophene](/img/structure/B14119527.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)
![tert-Butyl [(1S,3R)-4-hydroxy-1-(hydroxymethyl)-3-methylbutyl]carbamate](/img/structure/B14119535.png)
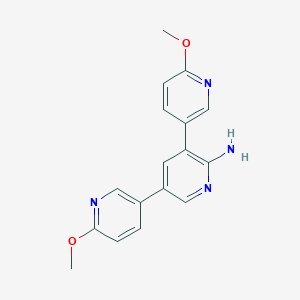
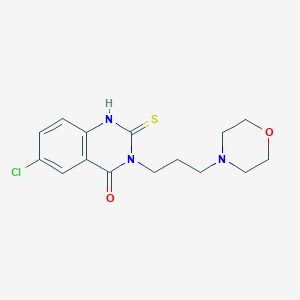

![N-(4-bromophenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14119564.png)
![3-[2-[3-[Diethoxy(methyl)silyl]propoxy]ethoxy]propyl-diethoxy-methylsilane](/img/structure/B14119569.png)
